

An In-Depth Technical Guide to 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenylacetic acid

Cat. No.: B1304702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-(Difluoromethoxy)phenylacetic acid**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

2-(Difluoromethoxy)phenylacetic acid is a halogenated derivative of phenylacetic acid. The introduction of the difluoromethoxy group at the ortho position of the phenyl ring is expected to significantly influence its chemical and biological characteristics compared to the parent compound.

Table 1: General and Predicted Physicochemical Properties

Property	Value	Source
CAS Number	86867-68-7	Commercial Suppliers
Molecular Formula	C ₉ H ₈ F ₂ O ₃	Commercial Suppliers
Molecular Weight	202.15 g/mol	Commercial Suppliers
Predicted Boiling Point	286.0 ± 35.0 °C	ChemicalBook
Predicted Density	1.328 ± 0.06 g/cm ³	ChemicalBook
Predicted pKa	4.07 ± 0.10	ChemicalBook

Synthesis and Purification

A detailed experimental protocol for the synthesis of **2-(Difluoromethoxy)phenylacetic acid** is not readily available in the public domain. However, a general approach can be inferred from established methods for the synthesis of related difluoromethoxy-containing aromatic compounds and the hydrolysis of corresponding nitriles or esters.

Experimental Protocol: Hypothetical Synthesis

This proposed synthesis involves two key steps: difluoromethylation of a phenolic precursor followed by conversion of a suitable functional group to the carboxylic acid.

Step 1: Difluoromethylation of 2-Hydroxyphenylacetonitrile

This step is adapted from a general procedure for the difluoromethylation of phenols.

- Materials: 2-Hydroxyphenylacetonitrile, Sodium Chlorodifluoroacetate (CF₂ClCO₂Na), Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Water.
- Procedure:
 - To a solution of 2-hydroxyphenylacetonitrile in DMF and water, add cesium carbonate.
 - Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).
 - Add sodium chlorodifluoroacetate portion-wise over a period of time.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(difluoromethoxy)phenylacetonitrile.

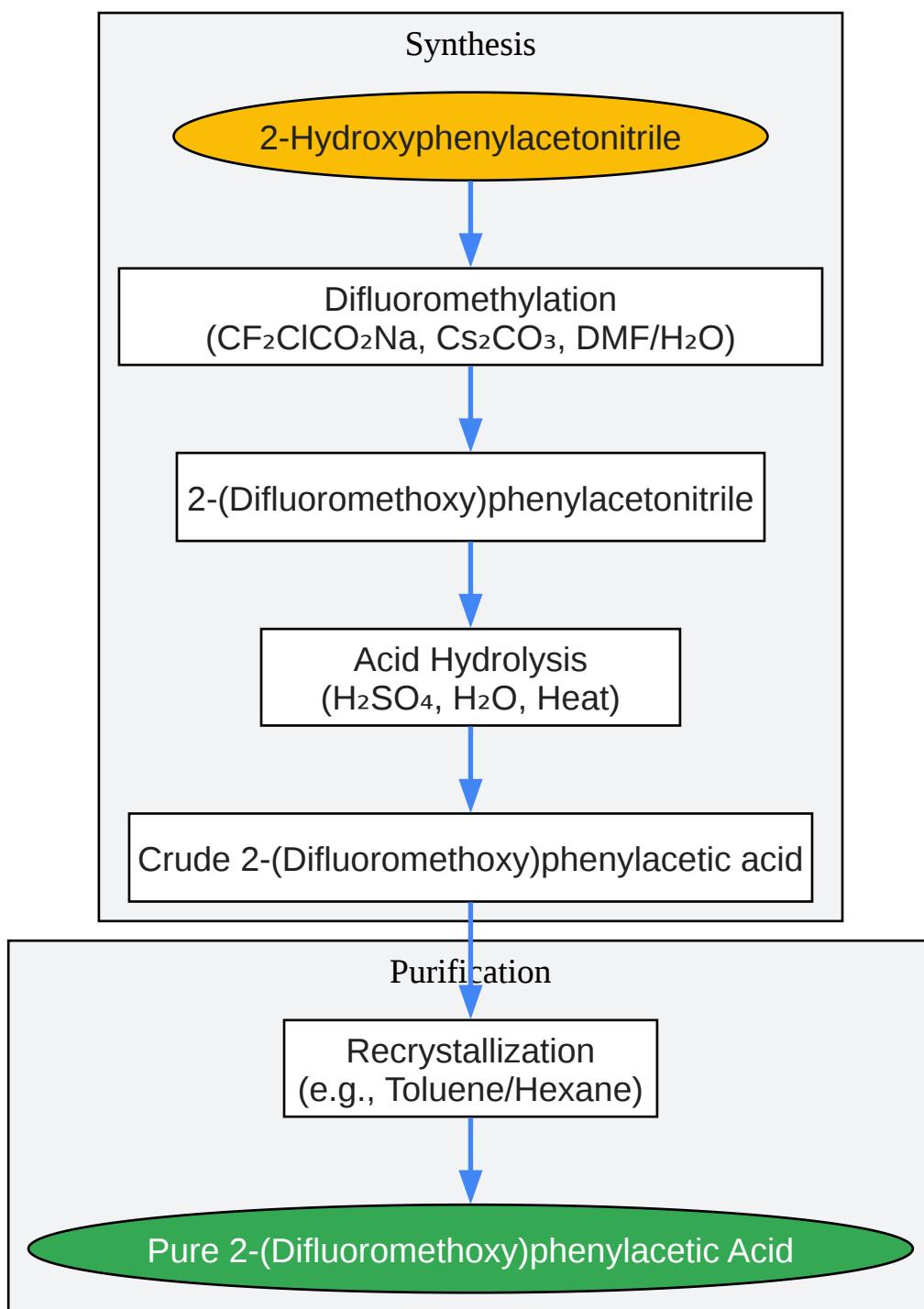
Step 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile

This step is a standard procedure for the hydrolysis of nitriles to carboxylic acids.

- Materials: Crude 2-(difluoromethoxy)phenylacetonitrile, Sulfuric Acid (aqueous solution, e.g., 50-70%).
- Procedure:
 - Add the crude 2-(difluoromethoxy)phenylacetonitrile to an aqueous solution of sulfuric acid.
 - Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
 - Cool the reaction mixture to room temperature and pour it onto ice water.
 - The product, **2-(Difluoromethoxy)phenylacetic acid**, should precipitate as a solid.
 - Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Purification Protocol

The crude **2-(Difluoromethoxy)phenylacetic acid** can be purified by recrystallization.


- Solvent Selection: A suitable solvent system would be a mixture of an organic solvent in which the compound is soluble at high temperatures and poorly soluble at low temperatures

(e.g., toluene, ethyl acetate) and a co-solvent in which it is less soluble (e.g., hexane, heptane).

- Procedure:

- Dissolve the crude solid in a minimal amount of the hot solvent.
- If necessary, filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Experimental Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **2-(Difluoromethoxy)phenylacetic acid**.

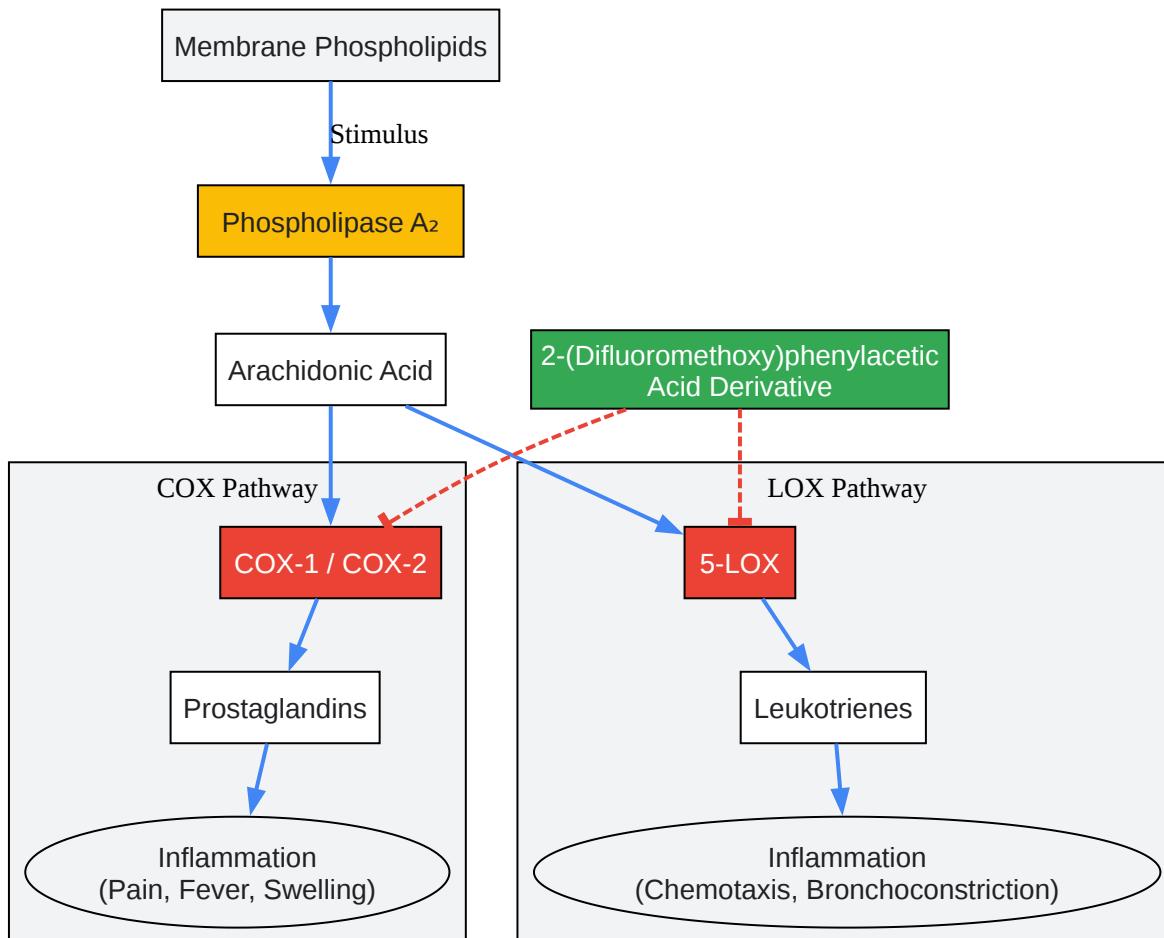
Spectroscopic Data (Predicted and Inferred)

No specific, experimentally verified spectroscopic data for **2-(Difluoromethoxy)phenylacetic acid** is currently available in public databases. The following data is inferred from the analysis of structurally similar compounds.

Table 2: Inferred Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (multiplets, ~7.0-7.5 ppm)-Methylene protons (-CH₂-, singlet, ~3.7 ppm)-Difluoromethoxy proton (-OCHF₂-, triplet, characteristic downfield shift)
¹³ C NMR	<ul style="list-style-type: none">- Carboxylic acid carbon (~175-180 ppm)-Aromatic carbons (~110-160 ppm)- Methylene carbon (~40 ppm)- Difluoromethoxy carbon (triplet due to C-F coupling)
IR Spectroscopy	<ul style="list-style-type: none">- Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch from carboxylic acid (~1700 cm⁻¹)- C-O stretch (~1200-1300 cm⁻¹)- C-F stretches (~1000-1100 cm⁻¹)
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z 202.04- Fragments corresponding to loss of COOH, OCHF₂, and other characteristic cleavages.

Potential Biological Activity and Signaling Pathways


While direct biological data for **2-(Difluoromethoxy)phenylacetic acid** is limited, research on structurally related compounds provides valuable insights into its potential therapeutic applications, particularly as an anti-inflammatory agent.

A study on phenylacetic acid regioisomers bearing a difluoromethyl group has shown that these compounds can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-

LOX).[1] Specifically, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid demonstrated potent anti-inflammatory activity.[1] This suggests that the difluoromethyl moiety is a key pharmacophore for this dual inhibitory action.

The COX and LOX pathways are critical in the inflammatory response, leading to the production of prostaglandins and leukotrienes, respectively. By inhibiting both enzymes, compounds like the derivatives of **2-(Difluoromethoxy)phenylacetic acid** could offer a broader spectrum of anti-inflammatory effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via dual inhibition of COX and 5-LOX pathways.

Conclusion

2-(Difluoromethoxy)phenylacetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for significant biological activity, particularly in the context of inflammation. Further research is warranted to fully

elucidate its chemical properties, develop efficient synthetic routes, and comprehensively evaluate its pharmacological profile. This guide provides a foundational resource to stimulate and support these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Difluoromethoxy)phenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304702#2-difluoromethoxy-phenylacetic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com